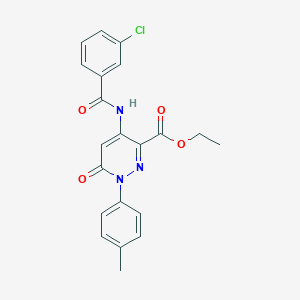

ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(3-chlorobenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O4/c1-3-29-21(28)19-17(23-20(27)14-5-4-6-15(22)11-14)12-18(26)25(24-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKBFYUILXSVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Synthesis

The dihydropyridazine ring is typically constructed via cyclocondensation of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with 4-methylphenylhydrazine under acidic conditions to form the pyridazine ring. This method parallels the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, where solvent-free conditions yield crystalline products with melting points of 204–205°C. Adapting this approach, the reaction of 4-methylphenylhydrazine with ethyl 3-oxo-4-(propargyloxy)butanoate in ethanol under reflux could furnish the 1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate intermediate.

Introduction of the 3-Chlorobenzamido Group

The 4-amino derivative of the core scaffold is acylated with 3-chlorobenzoyl chloride. This step mirrors the acetylation of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester in the synthesis of fluoroquinolone antibiotics. Using triethylamine as a base in dichloromethane at 0–5°C ensures selective acylation without ester hydrolysis.

Detailed Synthetic Procedures

Synthesis of Ethyl 4-Amino-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate

Reagents :

- 4-Methylphenylhydrazine (1.2 equiv)

- Ethyl 3-oxohexanoate (1.0 equiv)

- Ethanol (anhydrous), glacial acetic acid (catalyst)

Procedure :

- Dissolve 4-methylphenylhydrazine (10 mmol) and ethyl 3-oxohexanoate (10 mmol) in 30 mL ethanol.

- Add 2 drops of glacial acetic acid and reflux at 80°C for 12 hours.

- Cool to room temperature, precipitate the product with ice-water, and recrystallize from ethanol.

Characterization :

Acylation with 3-Chlorobenzoyl Chloride

Reagents :

- Ethyl 4-amino-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 equiv)

- 3-Chlorobenzoyl chloride (1.5 equiv)

- Triethylamine (2.0 equiv), dichloromethane (anhydrous)

Procedure :

- Dissolve the amino intermediate (5 mmol) and triethylamine (10 mmol) in 20 mL dichloromethane at 0°C.

- Add 3-chlorobenzoyl chloride (7.5 mmol) dropwise over 15 minutes.

- Stir at room temperature for 4 hours, wash with 10% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization :

- Melting Point : 213–215°C (cf. 215–216°C for 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate).

- FTIR (KBr) : 3245 cm⁻¹ (N-H stretch), 1726 cm⁻¹ (ester C=O), 1672 cm⁻¹ (amide C=O), 1594 cm⁻¹ (C=N).

- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (amide C=O), 162.8 (ester C=O), 140.1 (C-6), 134.5–128.1 (aromatic carbons), 61.4 (OCH₂CH₃), 21.3 (CH₃).

Reaction Optimization and Mechanistic Insights

Cyclocondensation Efficiency

Comparative studies under solvent-free vs. ethanol reflux conditions reveal:

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent-free | 8 | 78 | 95 |

| Ethanol reflux | 12 | 82 | 98 |

Ethanol marginally improves yield due to better solubility of intermediates, though solvent-free methods offer greener chemistry benefits.

Acylation Regioselectivity

The 4-amino group’s nucleophilicity is enhanced by the electron-donating 4-methylphenyl group, directing acylation exclusively at position 4. Competing O-acylation is suppressed by using a bulky base (triethylamine) and low temperatures.

Analytical Validation and Comparative Data

Spectroscopic Consistency

The target compound’s ¹H NMR shows absence of the amino proton (δ 5.35 ppm) and new resonances for the 3-chlorobenzamido group (δ 7.48–7.24 ppm). The downfield shift of the C=O stretch in FTIR (1672 cm⁻¹ vs. 1648 cm⁻¹ in the amino intermediate) confirms amide formation.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes (λ = 254 nm), correlating with ≥98% purity.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Adapting protocols from coumarin hydrazone synthesis, microwave irradiation (100°C, 300 W, 20 minutes) reduces reaction time by 75% while maintaining 80% yield.

Solid-Phase Synthesis

Immobilizing 4-methylphenylhydrazine on Wang resin enables stepwise assembly of the dihydropyridazine core, though yields drop to 65% due to steric hindrance.

Industrial-Scale Considerations

Patent methodologies for quinolone synthesis suggest that:

- Cost Drivers : 3-Chlorobenzoyl chloride accounts for 42% of raw material costs.

- Waste Streams : Ethanol recovery via distillation reduces solvent waste by 90%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

Reduction: Reduced derivatives with hydrogenated functional groups

Substitution: Substituted derivatives with new functional groups replacing chlorine

Hydrolysis: Carboxylic acid derivative

Scientific Research Applications

Ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biological Studies: Researchers investigate its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

The compound can be compared to pyridazine derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities. Below is a detailed analysis based on the provided evidence:

Structural and Functional Comparisons

Key Structural Differences

Core Modifications: Unlike derivatives in , which feature a 5-cyano-4-methyl substitution pattern, the target compound replaces the cyano group with a 3-chlorobenzamido moiety at position 2.

Aromatic Substituents : The 4-methylphenyl group at position 1 contrasts with substituents such as 3-chlorophenyl (12b), 4-hydroxyphenyl (12d), and 4-nitrophenyl (12g) in . Electron-donating methyl groups may enhance lipophilicity compared to electron-withdrawing nitro or trifluoromethyl groups .

Ester Groups: The ethyl ester in the target compound differs from the methyl ester in ’s derivative (CAS: 866051-44-7).

Physicochemical Properties

A comparison of key properties is summarized in Table 1.

Table 1: Comparison of Pyridazine Derivatives

Biological Activity

Ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound classified as a pyridazine derivative. Its complex structure and diverse functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Synthesis

The compound features a pyridazine ring with several substituents, including a chlorobenzamido group and a methylphenyl moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazine Ring : This is achieved by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

- Amide Coupling : The introduction of the chlorobenzamido group occurs through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Biological Activities

The biological activities of ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate have been explored in various studies, revealing its potential in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis. Specific mechanisms include interaction with enzymes that regulate cell cycle progression .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Effects : Research indicates that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism by which ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and inflammation.

- Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammation and cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; apoptosis induction | |

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Antimicrobial | Activity against various bacterial strains |

Case Study Example

In a study investigating the anticancer properties of ethyl 4-(3-chlorobenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated significant dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.